1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine is an organic compound classified within the pyrazole family, characterized by its unique structural features and potential applications in scientific research. The compound's molecular formula is and it has a molecular weight of approximately 191.20 g/mol. It is recognized for its role in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
This compound falls under the category of benzoylpyrazoles, which are aromatic compounds containing a benzoyl group. Its classification as a small molecule indicates its potential use in drug development and other applications within medicinal chemistry. The compound is often studied for its pharmacological properties and mechanisms of action, making it a subject of interest in various scientific fields.
The synthesis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine typically involves several key steps:
The reaction conditions usually require careful control of temperature and pH to achieve optimal yields. Common solvents used in these reactions include ethanol or dimethylformamide, which facilitate the reaction while minimizing side products.
The molecular structure of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine can be represented as follows:
The compound's data includes:
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Common reagents for these reactions include:
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action for 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine is primarily studied in the context of its biological activity. The presence of the fluorine atom enhances lipophilicity, which may improve cellular uptake and bioavailability.
The compound interacts with specific biological targets, potentially inhibiting certain enzymes or receptors involved in disease processes. Detailed studies are required to elucidate its precise mechanism, which may involve:
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine exhibits several notable physical properties:
The chemical properties include:
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-amine has several scientific applications:
Fluorinated heterocycles represent a cornerstone of modern bioactive compound design, with the strategic incorporation of fluorine atoms enhancing pharmacokinetic properties, metabolic stability, and target binding affinity. The strong carbon-fluorine bond (∼485 kJ/mol) confers unique properties including increased lipophilicity, membrane permeability, and resistance to oxidative metabolism. In medicinal chemistry, fluorinated pyrazoles demonstrate improved blood-brain barrier penetration and enhanced receptor interactions through dipole effects and fluorine-specific binding contacts. Kinase inhibitors incorporating fluorinated pyrazole scaffolds, such as the FDA-approved pirtobrutinib, leverage these advantages to achieve potent target inhibition. The 4-aminopyrazole framework—exemplified by 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-4-amine—serves as a privileged structure in drug discovery due to its ability to form critical hydrogen bonds with biological targets via both the pyrazole ring nitrogen atoms and the exocyclic amine group [2] [5]. This scaffold's versatility enables optimization for diverse targets, including tyrosine kinases (EGFR, FGFR) and serine/threonine kinases (Akt, mTOR), crucial in oncology and inflammatory disorders [2] [3].
Table 1: Therapeutic Applications of Fluorinated 4-Aminopyrazole Derivatives
Kinase Target | Therapeutic Area | Representative Agent | Key Structural Features |
---|---|---|---|
BTK | B-cell malignancies | Pirtobrutinib | 1H-pyrazolo[3,4-d]pyrimidin-4-amine core |
FGFR1–4 | Solid tumors | TAS-120 | Acrylamide warhead for Cys488 covalent binding |
Akt1–3 | Metabolic disorders, cancer | GSK2141795 | Dichlorophenyl hydrophobic pocket binder |
ALK | NSCLC, neuroinflammation | Crizotinib | Difluorophenyl hinge interaction motif |
The systematic naming 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-4-amine follows IUPAC conventions:
Structurally, this compound (PubChem CID: 83223295, molecular formula C₁₀H₁₀FN₃) features a planar pyrazole ring with potential hydrogen-bonding sites at N2 and the C4-amino group. The ortho-fluorine on the phenyl ring introduces steric constraints affecting molecular conformation. 4-Aminopyrazoles exhibit bioisosterism with adenine, enabling ATP-competitive kinase inhibition. The 3-N and 4-NH₂ groups form bidentate hydrogen bonds with kinase hinge residues, mimicking natural ATP interactions. This pharmacophore has inspired scaffold deformations, including:
The fluorophenyl attachment position (ortho, meta, para) significantly influences steric, electronic, and pharmacological properties. Comparative analysis reveals:
Table 2: Positional Isomerism Effects in Fluorophenyl-4-aminopyrazoles
Isomer | Steric/Conformational Effects | Electronic Properties | Biological Implications |
---|---|---|---|
1-(2-Fluorophenyl) (ortho) | Ortho-effect induces phenyl ring twist (∼60–80° dihedral) | Enhanced dipole moment; hydrogen-bond disruption | Improved selectivity for kinases with compact back pockets |
1-(3-Fluorophenyl) (meta) | Reduced steric hindrance (near-coplanar rings) | Balanced σ/π electronic contributions | Broader kinase inhibition profile |
1-(4-Fluorophenyl) (para) | Maximum coplanarity | Strong resonance donation (+M effect) | Increased off-target interactions |
Ortho-fluorine substitution in 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-4-amine induces a pronounced twist between the pyrazole and phenyl planes, disrupting π-conjugation but creating unique steric profiles complementary to hydrophobic kinase subpockets. This conformation reduces metabolic oxidation at the phenyl C2 position while enhancing selectivity—observed in FGFR inhibitors where ortho-fluorinated derivatives minimize off-target binding [2] [9] [10]. The ortho-fluorine also alters hydrogen-bond acceptor capacity of N2, impacting water-mediated protein interactions. Meta- and para-isomers exhibit progressively reduced steric encumbrance, correlating with decreased selectivity in cellular kinase assays [9] [10].
The development of 4-aminopyrazole pharmacophores originated from classical heterocyclic synthesis methodologies:
The 1-aryl-3-methyl-1H-pyrazol-4-amine framework emerged as a simplified, synthetically accessible scaffold retaining key pharmacophoric elements. Its historical significance lies in:
Table 3: Milestones in 4-Aminopyrazole-Based Drug Development
Era | Key Advancement | Impact on Scaffold Design |
---|---|---|
1990–2000 | Celecoxib (pyrazole COX-2 inhibitor) approval | Validated pyrazole as drug scaffold |
2005–2010 | Discovery of 4-aminopyrazolopyrimidine kinase inhibitors | Established hinge-binding motif |
2015–2020 | Covalent FGFR inhibitors (TAS-120) | Demonstrated irreversible targeting from pyrazole cores |
2020–Present | Pirtobrutinib (BTK inhibitor) approval | Showcased clinical efficacy of deformed pyrazole systems |
The scaffold's evolution reflects a trajectory from simple heterocycles to target-optimized therapeutics, with 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-4-amine representing a strategic intermediate balancing synthetic accessibility and target engagement potential [2] [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7